molecular formula C4H7N3 B1311322 1-Methyl-1H-imidazol-4-amine CAS No. 79578-98-6

1-Methyl-1H-imidazol-4-amine

Cat. No.: B1311322
CAS No.: 79578-98-6
M. Wt: 97.12 g/mol
InChI Key: JABBOSBXQIXTPB-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazol-4-amine is an organic compound belonging to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing three carbon atoms and two nitrogen atoms at non-adjacent positions. This compound is characterized by a methyl group attached to the nitrogen atom at position 1 and an amino group at position 4 of the imidazole ring. It is a versatile molecule with significant applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazol-4-amine can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. For example, the reaction of an amido-nitrile with a suitable catalyst, such as nickel, under mild conditions can yield the desired imidazole derivative . Another method involves the Michael addition of this compound to fumaric or maleic dicarboxylates, followed by intramolecular cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-imidazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group at position 4 can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Formation of imidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-imidazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-Methylimidazole: Similar structure but lacks the amino group at position 4.

    4-Aminoimidazole: Similar structure but lacks the methyl group at position 1.

    2-Methylimidazole: Methyl group at position 2 instead of position 1.

Comparison: 1-Methyl-1H-imidazol-4-amine is unique due to the presence of both a methyl group at position 1 and an amino group at position 4. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to 1-Methylimidazole, the amino group enhances its reactivity and potential for forming hydrogen bonds. Compared to 4-Aminoimidazole, the methyl group increases its lipophilicity and stability.

Properties

IUPAC Name

1-methylimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-7-2-4(5)6-3-7/h2-3H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABBOSBXQIXTPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447515
Record name 1-METHYL-1H-IMIDAZOL-4-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79578-98-6
Record name 1-METHYL-1H-IMIDAZOL-4-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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